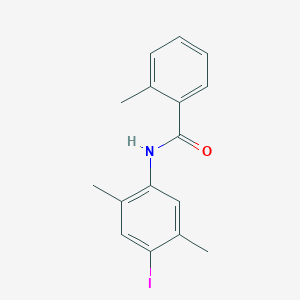
2-chloro-4-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide is a chemical compound that has been studied extensively for its potential use in scientific research. It belongs to the class of tetrazole-based compounds that have shown promise in various biological applications.
Mechanism of Action
The mechanism of action of 2-chloro-4-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide is not fully understood. However, it is believed to exert its antimicrobial activity by inhibiting the growth of bacterial and fungal cells. It has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-4-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in bacterial and fungal growth, leading to cell death. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, the compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-4-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against various strains of bacteria and fungi, making it a potentially useful tool for studying microbial growth and development. Another advantage is its potential use as an anticancer agent, which could be useful for studying cancer cell proliferation and apoptosis. However, one limitation of using this compound is its potential toxicity, which could limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 2-chloro-4-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy in vivo and to identify any potential side effects. Another area of interest is its potential use in the development of new antimicrobial agents. Studies could focus on optimizing the compound's structure to enhance its antimicrobial activity and reduce toxicity. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify any potential applications in the treatment of pain and inflammation.
Synthesis Methods
The synthesis of 2-chloro-4-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-methyl-2H-tetrazole-5-amine in the presence of a base to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
2-chloro-4-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide has been studied extensively for its potential use in scientific research. It has been shown to have antimicrobial activity against various strains of bacteria and fungi. It has also been studied for its potential use as an anticancer agent, with promising results in vitro. Additionally, the compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
properties
CAS RN |
5752-02-3 |
|---|---|
Molecular Formula |
C10H10ClN5O |
Molecular Weight |
251.67 g/mol |
IUPAC Name |
2-chloro-4-methyl-N-(2-methyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C10H10ClN5O/c1-6-3-4-7(8(11)5-6)9(17)12-10-13-15-16(2)14-10/h3-5H,1-2H3,(H,12,14,17) |
InChI Key |
YGTIRJCTHVLQQR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NN(N=N2)C)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NN(N=N2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B244564.png)
![2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B244565.png)
![2-(4-chloro-3-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B244566.png)
![2-(4-bromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B244569.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide](/img/structure/B244571.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B244572.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B244573.png)



![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244577.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244581.png)

![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244585.png)